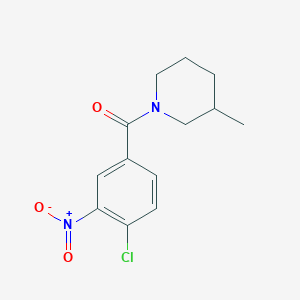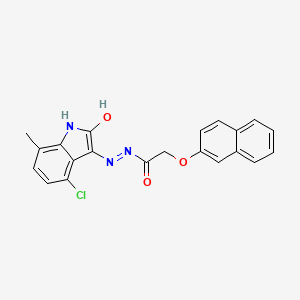![molecular formula C17H21NOS B4935714 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, also known as 4-MBC, is a chemical compound that belongs to the family of benzophenone derivatives. It is commonly used as a UV filter in sunscreens and other cosmetic products. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and physiological effects of 4-MBC.
Wirkmechanismus
The mechanism of action of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. This process prevents the UV radiation from penetrating the skin and causing damage to skin cells. Additionally, 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol has been shown to have antioxidant properties, which further protects the skin from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol can penetrate the skin and enter the bloodstream. However, the long-term effects of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol on human health are still unclear. Animal studies have shown that high doses of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol can cause liver and kidney damage, as well as hormonal disruptions. Further research is needed to fully understand the potential risks of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in lab experiments include its ability to absorb UV radiation and its antioxidant properties. This makes it a useful tool for studying the effects of UV radiation on skin cells and the mechanisms of oxidative stress. However, the limitations of using 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol. These include:
1. Investigating the long-term effects of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol on human health, particularly in individuals who use sunscreen and other cosmetic products containing the compound on a regular basis.
2. Developing new synthesis methods for 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol that improve the purity and yield of the final product.
3. Studying the mechanisms of action of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in more detail, particularly its antioxidant properties and potential interactions with other compounds.
4. Exploring the potential use of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in other applications, such as in the development of new drugs or as a tool for studying other types of radiation.
In conclusion, 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, or 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, is a widely used UV filter in sunscreens and other cosmetic products. While its benefits in protecting the skin from UV radiation are well-known, there is still much to learn about its synthesis, mechanism of action, and potential risks to human health. Further research is needed to fully understand the effects of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol and to develop safer and more effective alternatives for use in cosmetic products.
Synthesemethoden
The synthesis of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the reaction of 4-methylthiobenzophenone with 3-aminobutylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through optimization of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol has been extensively studied in the field of photobiology and phototoxicology. Its ability to absorb UV radiation makes it a popular ingredient in sunscreens and other cosmetic products. The use of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in these products has been shown to reduce the risk of skin cancer and other UV-related skin damage.
Eigenschaften
IUPAC Name |
4-[3-(4-methylsulfanylanilino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUNALLKGPRFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylsulfanylanilino)butyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)

![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)


![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
